molecular formula C20H24N4O4S B3020136 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888439-53-0

2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B3020136
CAS No.: 888439-53-0
M. Wt: 416.5
InChI Key: ILXWTYUNCNZVKI-UHFFFAOYSA-N
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Description

The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a thioacetamide side chain bearing a tetrahydrofuran-2-yl methyl moiety. This structure combines a heterocyclic scaffold with polar substituents, likely designed to enhance solubility and target interactions. Pyrimidoindole derivatives are frequently explored for biological activities, including kinase inhibition and antimicrobial properties, as seen in related compounds .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-27-10-8-24-19(26)18-17(14-6-2-3-7-15(14)22-18)23-20(24)29-12-16(25)21-11-13-5-4-9-28-13/h2-3,6-7,13,22H,4-5,8-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWTYUNCNZVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of pyrimido[5,4-b]indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its effects on immune modulation and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimido[5,4-b]indole core
  • A methoxyethyl substituent
  • A thioacetamide linkage
  • A tetrahydrofuran moiety

These structural components contribute to its biological activity and interaction with various biological targets.

Research indicates that pyrimido[5,4-b]indoles, including this compound, act primarily as Toll-like receptor 4 (TLR4) agonists . TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns and activating downstream signaling pathways that lead to cytokine production.

Key Findings:

  • Cytokine Production : The compound stimulates the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in immune cells. This suggests its potential as an immune modulator .
  • Structure–Activity Relationship (SAR) : Modifications at various positions on the pyrimido[5,4-b]indole scaffold significantly impact biological activity. For instance, substituents at the C8 position enhance potency and selectivity for TLR4 activation .
  • Toxicity Assessment : In vitro assays using murine bone marrow-derived dendritic cells (mBMDCs) demonstrated that while many analogs showed some cytotoxicity, modifications could reduce toxicity while maintaining TLR4 agonist activity .

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Study on Immune Activation : A study identified several substituted pyrimido[5,4-b]indoles that selectively activated TLR4 in both human and mouse cells. The most potent compounds demonstrated significant stimulation of NFκB pathways and cytokine release at submicromolar concentrations .
  • High-throughput Screening : Another investigation employed high-throughput screening to discover small molecular weight stimulators of the innate immune system, revealing that certain derivatives of pyrimido[5,4-b]indoles were among the most effective activators of NFκB signaling pathways .

Data Tables

Compound NameStructure TypeCytokine InductionTLR4 Agonist ActivityToxicity Level
Compound 1Pyrimido[5,4-b]indoleIL-6, IP-10HighModerate
Compound 36Phenyl derivativeIL-6 (lower), IP-10 (higher)Very HighLow
Lead CompoundN5 Methyl derivativeIL-6 (reduced), IP-10 (maintained)ModerateLow

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

The target compound’s 3-(2-methoxyethyl) group distinguishes it from analogues with alternative substituents:

Compound ID/Evidence Core Substituent (Position 3) Key Structural Features
Target Compound 2-Methoxyethyl Ether-linked alkyl chain; enhances hydrophilicity
, Compound 33 Phenyl Aromatic group; may increase lipophilicity
Methyl Simple alkyl group; minimal steric hindrance
3-Methoxyphenyl Electron-rich aromatic ring; potential π-π interactions
  • Impact of 3-Substituent: The 2-methoxyethyl group in the target compound introduces an ether oxygen, improving solubility compared to phenyl (Compound 33) or methyl () groups.

Modifications in the Acetamide Side Chain

The N-((tetrahydrofuran-2-yl)methyl) group contrasts with other side chains:

Compound ID/Evidence Acetamide Substituent Key Features
Target Compound Tetrahydrofuran-2-yl methyl Cyclic ether; balances solubility and conformational rigidity
, Compound 32 tert-Butyl Bulky alkyl; may hinder target access
4-(Trifluoromethoxy)phenyl Electron-withdrawing group; enhances metabolic stability
4-Methylphenyl Aromatic; moderate lipophilicity
  • Impact of Side Chain :
    • The tetrahydrofuran moiety likely improves aqueous solubility compared to aromatic groups (e.g., 4-methylphenyl in ) while maintaining rigidity for target binding.
    • Trifluoromethoxy () and tert-butyl (Compound 32) groups may enhance metabolic resistance but reduce solubility .

Structural and Functional Implications

  • Solubility vs. Lipophilicity : The target compound’s design addresses the "drug-likeness" challenge by combining moderate lipophilicity (pyrimidoindole core) with hydrophilic substituents, improving bioavailability.

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